2-(4,5-Dimethylthiazol-2-yl)butan-2-amine
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Overview
Description
2-(4,5-Dimethylthiazol-2-yl)butan-2-amine is an organic compound with the molecular formula C9H16N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethylthiazol-2-yl)butan-2-amine typically involves the reaction of 4,5-dimethylthiazole with appropriate amine precursors under controlled conditions. One common method involves the alkylation of 4,5-dimethylthiazole with 2-bromo-2-methylbutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethylthiazol-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(4,5-Dimethylthiazol-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4,5-Dimethylthiazol-2-yl)butan-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of key enzymes in bacterial metabolism, while its anticancer effects could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethylthiazole: A structurally related compound with similar chemical properties but different biological activity.
4,5-Dimethylthiazol-2-ylamine:
Uniqueness
2-(4,5-Dimethylthiazol-2-yl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole ring with a butan-2-amine moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-5-9(4,10)8-11-6(2)7(3)12-8/h5,10H2,1-4H3 |
InChI Key |
LQQLFCXZEOHOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=C(S1)C)C)N |
Origin of Product |
United States |
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